(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
“(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
An efficient one-pot synthetic procedure for [4- ( tert -butyl)-1 H -pyrrol-3-yl] (phenyl)methanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H 2 O . This method is very economical for the synthesis of pyrrole derivatives and was successfully utilized with good yields .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Polymer Synthesis and Modification
This compound can be used as a monomer in the synthesis of polyimides , which are high-performance polymers with excellent thermal stability and mechanical properties . The tert-butyl group in the compound may enhance the solubility of the resulting polyimides, making them more processable for applications like coatings, films, and composite materials.
Mechanism of Action
While the specific mechanism of action for “(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is not available, related compounds have been studied. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)16-9-7-15(8-10-16)19(23)22-13-11-17(14-22)24-18-6-4-5-12-21-18/h4-10,12,17H,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBOHWONIHAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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